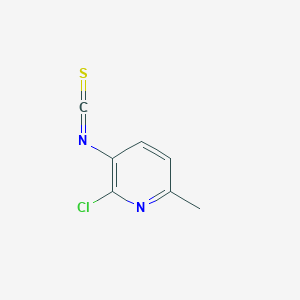

2-Chloro-3-isothiocyanato-6-methylpyridine

Übersicht

Beschreibung

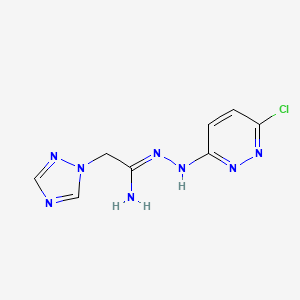

2-Chloro-3-isothiocyanato-6-methylpyridine is a chemical compound with the CAS Number: 945988-81-8 . It has a molecular weight of 184.65 . The IUPAC name for this compound is 2-chloro-3-isothiocyanato-6-methylpyridine .

Molecular Structure Analysis

The InChI code for 2-Chloro-3-isothiocyanato-6-methylpyridine is 1S/C7H5ClN2S/c1-5-2-3-6 (9-4-11)7 (8)10-5/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

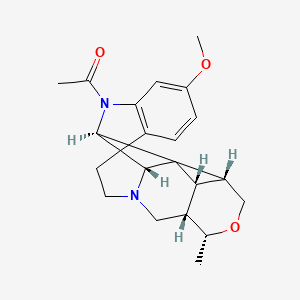

Photodimerization of Pyridines

Research into the photochemical dimerization of 2-aminopyridines, including 6-methylpyridines, has shown the formation of 1,4-dimers under ultraviolet irradiation. This study highlights the potential of pyridine derivatives in synthesizing novel dimeric structures with unique chemical and physical properties, which could be relevant for the development of new materials or chemical processes (Taylor & Kan, 1963).

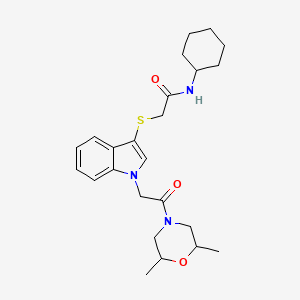

Synthesis and Coordination Chemistry

The synthesis and coordination chemistry of pyridine derivatives, such as 2,6-bis(pyrazolyl)pyridines, have been extensively reviewed. These compounds serve as versatile ligands in coordination chemistry, offering advantages for constructing luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties. This area of research indicates the potential utility of pyridine derivatives in developing advanced materials for sensing, catalysis, and electronic applications (Halcrow, 2005).

Luminescent Chelates for Protein Labeling

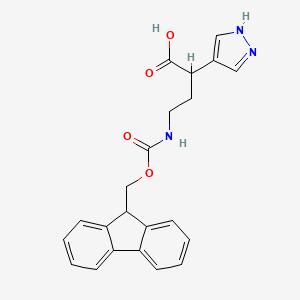

The development of luminescent europium(III) and terbium(III) chelates incorporating 2,2′:6′,2″-terpyridine derivatives highlights the application of pyridine-based compounds in biotechnology. These chelates, functionalized with isothiocyanato groups for coupling to biomolecules, demonstrate the potential of 2-Chloro-3-isothiocyanato-6-methylpyridine derivatives in creating sensitive probes for biological sensing and labeling (Mukkala et al., 1993).

Catalytic Applications

The coordination compounds of terpyridines, including those with substituted pyridine rings, find use in a broad range of catalytic applications. This research encompasses artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating the versatility of pyridine derivatives in catalysis. These findings suggest potential catalytic applications for 2-Chloro-3-isothiocyanato-6-methylpyridine in organic and macromolecular chemistry (Winter et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-3-isothiocyanato-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c1-5-2-3-6(9-4-11)7(8)10-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNYYWNZDHENPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-isothiocyanato-6-methylpyridine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde](/img/structure/B2980441.png)

![5-methoxy-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980443.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2980444.png)

![5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2980445.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980447.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980451.png)

![(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2980455.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2980461.png)